molecular formula C14H14N2O B133538 N,N-Bis[dideuterio(phenyl)methyl]nitrous amide CAS No. 20002-23-7

N,N-Bis[dideuterio(phenyl)methyl]nitrous amide

Cat. No. B133538
CAS RN: 20002-23-7
M. Wt: 230.3 g/mol
InChI Key: RZJLAUZAMYYGMS-AREBVXNXSA-N
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Description

“N,N-Bis[dideuterio(phenyl)methyl]nitrous amide” is a chemical compound with the molecular formula C14 D4 H10 N2 O and a molecular weight of 230.298 . It is also known as N-Nitrosodibenzylamine D4 (Dimethylen D4) .


Synthesis Analysis

The synthesis of similar compounds has been reported using phenyl trimethylammonium iodide (PhMe3NI) as a safe, nontoxic, and easy-to-handle reagent for an absolutely monoselective N-methylation of amides and related compounds . This method could potentially be adapted for the synthesis of “N,N-Bis[dideuterio(phenyl)methyl]nitrous amide”.


Molecular Structure Analysis

The molecular structure of “N,N-Bis[dideuterio(phenyl)methyl]nitrous amide” is likely to be similar to other nitrosamides, which contain a nitroso group bonded to the nitrogen of an amide or similar functional group .


Chemical Reactions Analysis

The chemical reactions of “N,N-Bis[dideuterio(phenyl)methyl]nitrous amide” are likely to be similar to other nitrosamides. For example, nitrosamides are usually chemically reactive and metabolically unstable .

properties

IUPAC Name

N,N-bis[dideuterio(phenyl)methyl]nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2/i11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJLAUZAMYYGMS-AREBVXNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=CC=C1)N(C([2H])([2H])C2=CC=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis[dideuterio(phenyl)methyl]nitrous amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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